Acetamide, N-(2,4-dibromophenyl)-

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

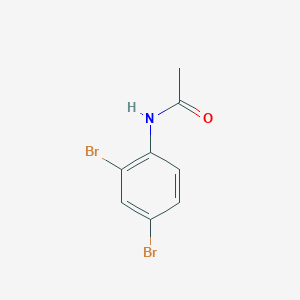

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2,4-dibromophenyl)acetamide, which follows the established conventions for naming substituted amides. According to International Union of Pure and Applied Chemistry guidelines, amides are named by replacing the "-oic acid" suffix of the corresponding carboxylic acid with "-amide," and when additional substituents are present on the nitrogen atom, they are indicated with the locant N. In this case, the acetamide portion derives from acetic acid, and the N-(2,4-dibromophenyl) portion indicates that a 2,4-dibromophenyl group is attached to the nitrogen atom of the amide.

The compound is registered under Chemical Abstracts Service registry number 23373-04-8, which serves as a unique identifier in chemical databases worldwide. This registry number was assigned by the Chemical Abstracts Service to ensure unambiguous identification of the compound across different nomenclature systems and languages. The compound is also recognized by several alternative names, including 2',4'-dibromoacetanilide, which represents an older nomenclature convention where the prime notation indicates substitution on the phenyl ring rather than the acetyl group.

Additional systematic identifiers include the International Chemical Identifier key AIDNLFKPDZOXHF-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation CC(=O)Nc1ccc(Br)cc1Br. These standardized representations facilitate computer-based chemical information processing and database searches. The compound is also catalogued under various supplier codes and research identifiers, including NSC 526453 in the National Cancer Institute database and DTXSID60177924 in the Environmental Protection Agency DSSTox database.

Molecular Formula and Stoichiometric Composition

The molecular formula of acetamide, N-(2,4-dibromophenyl)- is C₈H₇Br₂NO, representing a precise stoichiometric composition of eight carbon atoms, seven hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is calculated to be 292.95 grams per mole, with the monoisotopic mass being 290.889438 daltons. This molecular composition reflects the structural framework of an acetamide molecule where the nitrogen is substituted with a dibrominated phenyl group.

The elemental composition can be analyzed in terms of mass percentages, where carbon contributes approximately 32.8%, hydrogen 2.4%, bromine 54.5%, nitrogen 4.8%, and oxygen 5.5% of the total molecular mass. The presence of two bromine atoms significantly influences the compound's physical and chemical properties, contributing more than half of the total molecular weight and imparting distinctive characteristics related to halogen bonding and electronic effects.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 32.8% |

| Hydrogen | 7 | 1.008 | 7.056 | 2.4% |

| Bromine | 2 | 79.904 | 159.808 | 54.5% |

| Nitrogen | 1 | 14.007 | 14.007 | 4.8% |

| Oxygen | 1 | 15.999 | 15.999 | 5.5% |

The compound exhibits specific computed properties including an XLogP3 value of 3.3, indicating moderate lipophilicity. It contains one hydrogen bond donor (the amide nitrogen-hydrogen) and one hydrogen bond acceptor (the carbonyl oxygen), with one rotatable bond corresponding to the connection between the acetyl group and the phenyl ring. These molecular descriptors are crucial for understanding the compound's behavior in various chemical and biological systems.

Structural Isomerism and Tautomeric Possibilities

Acetamide, N-(2,4-dibromophenyl)- exists within a family of structurally related dibromoacetanilide isomers that differ in the positioning of bromine substituents on the phenyl ring. The search results reveal the existence of several positional isomers, including 2',6'-dibromoacetanilide (CAS 33098-80-5), N-(2,5-dibromophenyl)acetamide (CAS 25462-66-2), and N-(3,5-dibromophenyl)acetamide (CAS 119430-40-9). Each isomer maintains the same molecular formula C₈H₇Br₂NO but exhibits different physical and chemical properties due to variations in bromine positioning.

The compound can theoretically undergo amide-imide tautomerization, a phenomenon that has been extensively studied in related amide systems. Research on amide-imide tautomerization in glutamine side chains and other amide-containing compounds demonstrates that this type of tautomeric equilibrium can occur under specific conditions. In the case of acetamide, N-(2,4-dibromophenyl)-, the amide form (R-CO-NH-Ar) could potentially equilibrate with an imidic acid form (R-C(OH)=N-Ar), although experimental evidence suggests that amides generally favor the keto tautomer over the enol form.

Studies on ionized acetanilide and its enol tautomer have revealed that the keto tautomer is actually more stable than its enol counterpart in ionized systems, contrary to the usual behavior of carbonyl compounds. This stability relationship suggests that acetamide, N-(2,4-dibromophenyl)- would predominantly exist in its amide form under normal conditions. The presence of electron-withdrawing bromine substituents at the 2 and 4 positions may further stabilize the amide tautomer by reducing electron density on the nitrogen atom, thereby decreasing the tendency toward enolization.

The tautomeric behavior of this compound could be influenced by environmental factors such as pH, solvent polarity, and temperature. Research indicates that amide-imide tautomerization can be facilitated by enzymatic or photochemical reactions, suggesting potential applications in biological systems or photochemical processes. However, attempts to promote enolization of acetanilide derivatives through proton-transport catalysis have proven unsuccessful, indicating the inherent stability of the amide form.

Historical Development of Nomenclature Conventions

The nomenclature of acetamide, N-(2,4-dibromophenyl)- reflects the historical evolution of chemical naming systems, particularly the development of International Union of Pure and Applied Chemistry conventions for organic compounds. The early naming of this compound as 2',4'-dibromoacetanilide follows historical conventions where acetanilide derivatives were named by indicating substituent positions with prime notation on the aniline portion of the molecule. This older system, while still encountered in chemical literature, has been largely superseded by more systematic International Union of Pure and Applied Chemistry nomenclature.

The International Union of Pure and Applied Chemistry system, developed through decades of international cooperation among chemists, established standardized rules for naming amides and their derivatives. The transition from common names to systematic nomenclature began in earnest during the early 20th century, with the first comprehensive International Union of Pure and Applied Chemistry report on nomenclature appearing in 1940. This report significantly influenced the systematization of organic nomenclature and established many principles still used today.

The historical development of amide nomenclature specifically addressed the need for clear indication of substitution patterns and functional group priorities. The International Union of Pure and Applied Chemistry system prioritizes amides in the functional group hierarchy, with amides taking precedence over many other functional groups when determining the base name of a compound. This systematic approach ensures that acetamide, N-(2,4-dibromophenyl)- is unambiguously named according to its primary functional group (amide) and its substituent pattern.

The evolution of nomenclature also reflects advances in structural determination and understanding of chemical bonding. Early chemical names often reflected synthetic origins or physical properties rather than systematic structural relationships. The development of International Union of Pure and Applied Chemistry nomenclature for compounds like acetamide, N-(2,4-dibromophenyl)- represents a shift toward structure-based naming that facilitates communication among chemists worldwide and enables computer-based chemical information systems.

Modern nomenclature conventions continue to evolve with advances in chemical knowledge and computational chemistry. The integration of International Chemical Identifier systems and other digital identifiers alongside traditional International Union of Pure and Applied Chemistry names reflects the ongoing development of chemical nomenclature to meet the needs of contemporary chemical research and database management. The multiple naming systems and identifiers associated with acetamide, N-(2,4-dibromophenyl)- demonstrate the importance of maintaining compatibility between historical nomenclature and modern systematic naming conventions.

Eigenschaften

IUPAC Name |

N-(2,4-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDNLFKPDZOXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177924 | |

| Record name | Acetamide, N-(2,4-dibromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-04-8 | |

| Record name | 2′,4′-Dibromoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dibromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23373-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dibromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Acetamide, N-(2,4-dibromophenyl)-, also known as 2',4'-dibromoacetanilide, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₈H₇Br₂NO

- Molecular Weight : 250.05 g/mol

- IUPAC Name : N-(2,4-dibromophenyl)acetamide

The compound features a dibromophenyl group attached to an acetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that acetamides, including N-(2,4-dibromophenyl)-, exhibit antimicrobial properties. A study evaluating various acetamide derivatives found that compounds with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| N-(2,4-dibromophenyl)-acetamide | Moderate | High |

| Standard Drug (Ampicillin) | High | Very High |

The antimicrobial efficacy is attributed to the presence of halogen substituents that enhance the lipophilicity and membrane penetration of the compounds .

Anticancer Potential

N-(2,4-dibromophenyl)-acetamide has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising results:

- Cell Line Tested : MCF-7 (breast cancer)

- IC₅₀ Values : The compound demonstrated an IC₅₀ value in the range of 20-50 µM, indicating moderate cytotoxicity against cancer cells.

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related acetamide compounds. For example, a derivative with a similar structure exhibited significant protective effects in seizure models induced by pentylenetetrazole:

| Dose (mg/kg) | % Protection | Latency (min) | Severity (points) |

|---|---|---|---|

| Control | 0% | 2.5 | 6 |

| Tested Compound (100) | 67% | 6.0 | 5.3 |

This suggests that N-(2,4-dibromophenyl)-acetamide may also possess anticonvulsant properties worth exploring further .

The biological activities of N-(2,4-dibromophenyl)-acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in neurotransmission and metabolic processes.

- Membrane Disruption : The hydrophobic nature of the dibromophenyl group may facilitate membrane disruption in microbial cells.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.

Case Studies

- Antimicrobial Study : A comparative study on various acetamides revealed that N-(2,4-dibromophenyl)-acetamide exhibited superior activity against Staphylococcus aureus compared to standard antibiotics.

- Anticancer Research : In a study involving MCF-7 cells, the compound was found to significantly reduce cell viability in a dose-dependent manner when compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Acetamide, N-(2,4-dibromophenyl)- has been investigated for its role as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

- Case Study : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For example, modifications to the dibromophenyl group can lead to compounds with improved efficacy against specific cancer cell lines.

Materials Science

The compound is utilized in the development of novel materials, particularly in polymer chemistry. Its functional groups allow it to participate in various polymerization reactions.

- Application Example : In the synthesis of polymers with specific thermal and mechanical properties, acetamide derivatives serve as effective monomers due to their ability to form stable linkages.

Analytical Chemistry

Acetamide, N-(2,4-dibromophenyl)- is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Vergleich Mit ähnlichen Verbindungen

The following sections compare N-(2,4-dibromophenyl)acetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-(2,4-dibromophenyl)acetamide | C₈H₇Br₂NO | 2-Br, 4-Br | 292.955 | High bromine content; electron-withdrawing groups (Br) enhance stability |

| N-(3,5-dibromophenyl)acetamide | C₈H₇Br₂NO | 3-Br, 5-Br | 292.955 | Symmetrical bromination; altered steric effects compared to 2,4-isomer |

| N-(4-iodophenyl)acetamide | C₈H₈INO | 4-I | 261.06 | Larger halogen (I) increases molecular weight and polarizability |

| N-(2,4-dimethylphenyl)acetamide | C₁₀H₁₃NO | 2-CH₃, 4-CH₃ | 163.22 | Electron-donating methyl groups enhance solubility in nonpolar solvents |

| 2,2-dichloro-N-(2,4-dibromophenyl)acetamide | C₈H₅Br₂Cl₂NO | 2,2-Cl; 2,4-Br | 358.85 | Additional Cl atoms increase electrophilicity and reactivity |

Key Insights :

- Halogen Position : Bromine at the 2- and 4-positions (as in the target compound) creates a meta-directing effect, influencing reactivity in electrophilic substitution reactions compared to the 3,5-dibromo isomer .

- Electron Effects : Electron-withdrawing groups (e.g., Br, Cl) reduce electron density on the aromatic ring, stabilizing the compound but decreasing nucleophilicity. In contrast, methyl groups (electron-donating) improve solubility in organic solvents .

Electronic and Nonlinear Optical (NLO) Properties

Evidence from computational studies on triphenyl acetamide analogs (e.g., N-(2,5-dibromophenyl)acetamide derivatives) reveals that substituents significantly influence electronic properties:

- Electron-Withdrawing Groups (EWGs) : Compounds with Cl or Br substituents exhibit reduced NLO responses due to decreased intramolecular charge transfer (ICT). For example, a Cl-substituted analog showed the lowest NLO response in DFT studies .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or thioether (-SMe) groups enhance ICT, leading to higher hyperpolarizability values. A thioether-substituted analog demonstrated a 3× higher NLO response than the parent compound .

Comparison with Target Compound : N-(2,4-dibromophenyl)acetamide, with two EWGs (Br), is expected to exhibit moderate NLO activity. However, its response could be optimized by introducing EDGs on additional phenyl rings in multi-aryl systems .

Vorbereitungsmethoden

Acetylation with Acetyl Chloride

Procedure :

A stirred solution of 2,4-dibromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C under nitrogen. Triethylamine (2.0–3.0 equiv) is added as a base to scavenge HCl. Acetyl chloride (1.2 equiv) is introduced dropwise, and the mixture is stirred at 0–30°C for 2–6 hours. Post-reaction, the solvent is evaporated, and the residue is dissolved in DCM, washed with water, dried over Na₂SO₄, and concentrated. The crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dibromoaniline |

| Acetylating Agent | Acetyl chloride (1.2 equiv) |

| Base | Triethylamine (2.0–3.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–30°C |

| Reaction Time | 2–6 hours |

| Yield | 85–95% |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,4-dibromoaniline attacks the electrophilic carbonyl carbon of acetyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Acetylation with Acetic Anhydride

Procedure :

2,4-Dibromoaniline (1.0 equiv) is refluxed with acetic anhydride (2.0–3.0 equiv) in acetonitrile (10–20 mL per gram of substrate) under acidic catalysis (e.g., H₂SO₄, 1–2 drops). The reaction is monitored by TLC until completion (typically 0.5–1 hour). The mixture is cooled, diluted with ice-cold water, and stirred to precipitate the product. Filtration and recrystallization from ethanol yield pure acetamide.

Key Data :

Advantages :

-

Avoids handling corrosive acetyl chloride.

Halogen Exchange Reactions

For substrates with pre-existing acetamide functionalities, bromination or halogen exchange offers an alternative route.

Bromination of N-(4-Bromophenyl)acetamide

Procedure :

N-(4-Bromophenyl)acetamide (1.0 equiv) is dissolved in glacial acetic acid. Bromine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. The mixture is quenched with sodium thiosulfate, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, with purification via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | N-(4-Bromophenyl)acetamide |

| Brominating Agent | Bromine (1.1 equiv) |

| Solvent | Glacial acetic acid |

| Temperature | 0°C → room temperature |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Limitations :

-

Requires strict stoichiometric control to avoid over-bromination.

Cross-Coupling Approaches

Recent advances utilize palladium-catalyzed cross-coupling to introduce bromine substituents post-acetylation.

Suzuki-Miyaura Coupling

Procedure :

N-(4-Bromophenyl)acetamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are heated in a dioxane/water mixture (4:1) at 90°C for 12–24 hours. The product is extracted with ethyl acetate, dried, and purified via column chromatography.

Key Data :

Applications :

-

Enables synthesis of unsymmetrical dibromo derivatives.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 2.00 (s, 3H, CH₃), 7.13–7.43 (m, 3H, Ar-H).

-

HRMS : m/z calcd. for C₈H₇Br₂NO [M+H]⁺: 292.9550; found: 292.9552.

Purity Control :

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost efficiency and safety :

-

Solvent Selection : Acetonitrile and DCM are replaced with toluene or ethyl acetate to reduce toxicity.

-

Catalyst Recycling : Pd catalysts are recovered via filtration or extraction.

-

Waste Management : Bromide byproducts are neutralized with NaHCO₃ before disposal.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dibromophenyl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via acetylation of 2,4-dibromoaniline using acetyl chloride in the presence of a base (e.g., sodium carbonate) in chloroform . Alternatively, palladium-catalyzed cross-coupling reactions involving brominated precursors (e.g., N-(2-bromophenyl)acetamide) with dibromoaryl reagents in solvents like THF/water mixtures under inert atmospheres have been reported . Key parameters include temperature control (80°C for coupling reactions), solvent polarity, and purification via column chromatography (petroleum ether/ethyl acetate gradients) .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- X-ray crystallography : Single-crystal analysis provides precise bond lengths, angles, and intermolecular interactions. For example, related dibromoacetamides crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.7–9.0 Å, b = 8.4–8.8 Å, c = 23.8–24.0 Å, and β angles ~97° . Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .

- NMR/FTIR : H NMR peaks for the acetamide group appear at δ ~2.1 ppm (CH₃), while aromatic protons resonate at δ 7.2–8.0 ppm. IR shows C=O stretching at ~1680 cm⁻¹ .

Q. How can purity and stability be assessed during storage?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase). Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane). Stability studies should assess hygroscopicity and light sensitivity, with recommendations for storage in amber vials under nitrogen .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Methodology : If NMR or IR data deviate from DFT-predicted values (e.g., B3LYP/6-311+G(d,p)), consider solvent effects (PCM models) or crystal packing influences. For example, X-ray-derived torsion angles may explain shifts in aromatic proton signals due to planar distortions . Refinement protocols (e.g., SHELXL) with anisotropic displacement parameters improve model accuracy .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodology :

- Catalyst optimization : Use Pd(dppf)Cl₂ (0.1 eq) for coupling reactions, which enhances regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .

- Workup : Extract with dichloromethane to minimize product loss, and employ gradient column chromatography for high-purity isolation .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

- Methodology : Analyze hydrogen bonding (e.g., N–H···O) and halogen interactions (Br···Br) via Hirshfeld surface analysis. For example, weak C–H···O bonds in related compounds form 2D networks parallel to the (001) plane, impacting melting points and solubility . Computational tools (CrystalExplorer) quantify interaction contributions .

Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed crystallographic databases (e.g., CCDC) and journals (Acta Crystallographica, Journal of Organic Chemistry).

- For biological studies, use SAR models based on halogen positioning (2,4-dibromo vs. 3,5-dibromo analogs) to hypothesize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.